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Compound of Interest

Compound Name: Alisertib Sodium

Cat. No.: B605311 Get Quote

An In-depth Technical Guide to Alisertib Sodium

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of Alisertib sodium (MLN8237), a

selective and orally bioavailable inhibitor of Aurora A kinase. It details the compound's chemical

structure, physicochemical properties, mechanism of action, and key experimental data. This

document is intended to serve as a resource for professionals in the fields of oncology

research and drug development.

Chemical Structure and Physicochemical Properties
Alisertib is a small molecule inhibitor belonging to the benzazepine class of organic

compounds.[1] The sodium salt form enhances its solubility and suitability for oral

administration.[2][3]
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Property Value Reference(s)

IUPAC Name

sodium;4-[[9-chloro-7-(2-fluoro-

6-methoxyphenyl)-5H-

pyrimido[5,4-d][1]benzazepin-

2-yl]amino]-2-

methoxybenzoate;hydrate

[4]

Synonyms
Alisertib sodium, MLN8237

sodium salt, MLN-8237-004
[4][5]

CAS Number

1028486-06-7 (anhydrous

sodium salt), 1208255-63-3

(sodium hydrate)

[4][6]

Molecular Formula C₂₇H₁₉ClFN₄NaO₄ (anhydrous) [6][7]

Molecular Weight 540.91 g/mol (anhydrous) [6][7]

Appearance
Not specified in provided

results.

Solubility Soluble as the sodium salt.[3] [3]

Protein Binding >97% [3]

Mechanism of Action
Alisertib is a potent and selective, ATP-competitive inhibitor of Aurora A kinase (AURKA).[8]

The overexpression of AURKA is common in a variety of cancers and is linked to poor

prognosis.[2][9] Alisertib's primary mechanism involves binding to and inhibiting AURKA, which

plays a critical role in multiple mitotic processes.[2][10]

The inhibition of AURKA by Alisertib leads to a cascade of cellular events:

Disruption of Mitotic Spindle Assembly: Alisertib's action disrupts the proper formation and

function of the mitotic spindle apparatus.[4][10]

Chromosome Misalignment and Segregation Errors: This leads to defects in chromosome

alignment at the metaphase plate and subsequent segregation errors.[10][11]
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G2/M Cell Cycle Arrest: Cells treated with Alisertib accumulate in the G2/M phase of the cell

cycle.[6][11]

Induction of Apoptosis and Mitotic Catastrophe: The mitotic defects can trigger programmed

cell death (apoptosis) or a form of cell death known as mitotic catastrophe, characterized by

gross nuclear defects like micronucleation and multinucleation.[10][12]
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Caption: Alisertib's primary mechanism of action targeting Aurora A kinase.

Pharmacological Properties
In Vitro Activity
Alisertib demonstrates potent inhibitory activity against AURKA and significant antiproliferative

effects across a wide range of cancer cell lines.
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Parameter Value
Cell Line / Assay
Type

Reference(s)

IC₅₀ (AURKA,

enzymatic)
1.2 nM

Cell-free enzymatic

assay
[5][6][11]

IC₅₀ (AURKB,

enzymatic)
396.5 nM

Cell-free enzymatic

assay
[11]

Selectivity (AURKA vs

B)
>200-fold Cellular assays [10][11]

IC₅₀ (Cell

Proliferation)
15 - 469 nM

Broad panel of cell

lines
[5][11]

IC₅₀ (HCT-116) 0.04 µM
Growth Inhibition

Assay
[13]

IC₅₀ (LS174T) 0.05 µM
Growth Inhibition

Assay
[13]

In Vivo Activity
Preclinical studies in xenograft models have shown that Alisertib effectively inhibits tumor

growth and can lead to tumor regression.
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Model Dosing Regimen Outcome Reference(s)

HCT-116 Xenograft

(mice)

3, 10, 30 mg/kg, p.o.,

once daily for 21 days

Dose-dependent

Tumor Growth

Inhibition (TGI) of

43.3%, 84.2%, and

94.7%

[11]

Multiple Myeloma

Xenograft (mice)
30 mg/kg, p.o.

Significant reduction

in tumor burden and

increased overall

survival

[5]

Lymphoma Models

(mice)
Not specified Tumor regressions [11]

Pharmacokinetics
Pharmacokinetic studies in humans have characterized the absorption, distribution,

metabolism, and excretion of Alisertib.

Parameter Value
Population /
Dosing

Reference(s)

Bioavailability Orally bioavailable General [2]

Tₘₐₓ (Time to Peak) ~3 hours

Humans, following

enteric-coated tablet

(ECT) administration

[14][15]

t₁/₂ (Terminal Half-life) ~21 hours
Humans, following

multiple doses
[14][15]

Accumulation Ratio 2.4
Humans, following

BID dosing
[14]

Renal Clearance Negligible Humans [14][15]

Key Experimental Methodologies
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In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ of Alisertib against Aurora kinases.

Methodology: An Aurora A radioactive Flashplate enzyme assay is commonly used.[13] This

involves incubating the kinase, a substrate (e.g., a peptide), and radiolabeled ATP with

varying concentrations of the inhibitor. The amount of incorporated radioactivity into the

substrate is measured to determine the extent of kinase inhibition.

Cell Proliferation Assay
Objective: To measure the antiproliferative activity of Alisertib on cancer cell lines.

Methodology: A common method is the BrdU (Bromodeoxyuridine) incorporation assay.[3]

Cells are cultured with various concentrations of Alisertib for a set period (e.g., 72 hours).

BrdU, a thymidine analog, is added to the culture. The amount of BrdU incorporated into the

DNA of proliferating cells is quantified, typically using an ELISA-based method, to calculate

the IC₅₀ value.[3][13]

Cell Cycle Analysis
Objective: To assess the effect of Alisertib on cell cycle progression.

Methodology: Flow cytometry is used to analyze the DNA content of cells.[16] Cells are

treated with Alisertib for specific time points (e.g., 24 and 48 hours), then fixed,

permeabilized, and stained with a fluorescent DNA-binding dye like propidium iodide. The

fluorescence intensity, which is proportional to DNA content, is measured by a flow cytometer

to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[16][17]

Western Blotting
Objective: To analyze the expression and phosphorylation status of proteins in key signaling

pathways.

Methodology: Cells are treated with Alisertib and then lysed to extract proteins.[16][18]

Protein concentrations are determined (e.g., using a BCA assay), and equal amounts of

protein are separated by size via SDS-PAGE. The separated proteins are then transferred to

a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.selleckchem.com/products/MLN8237.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468408/
https://www.selleckchem.com/products/MLN8237.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226583/
https://www.researchgate.net/publication/305040820_Antitumor_activity_of_the_aurora_a_selective_kinase_inhibitor_alisertib_against_preclinical_models_of_colorectal_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC5226583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4304576/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


antibodies specific to the target proteins (e.g., p-Aurora A, p53, p21, Akt, mTOR) and then

with a secondary antibody conjugated to an enzyme (e.g., HRP).[18][19] A chemiluminescent

substrate is added to visualize the protein bands.

In Vivo Xenograft Efficacy Study
Objective: To evaluate the antitumor activity of Alisertib in a living organism.

Methodology: Human tumor cells (e.g., HCT-116) are subcutaneously injected into

immunocompromised mice (e.g., nude mice).[11] Once tumors reach a specified volume,

mice are randomized into vehicle control and treatment groups. Alisertib is administered,

typically by oral gavage, at various doses (e.g., 3-30 mg/kg) on a defined schedule (e.g.,

once daily for 21 days).[11][16] The formulation often consists of Alisertib dissolved in 10% 2-

hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate.[11][16] Tumor volume is

measured regularly with calipers, and animal weight and general health are monitored for

toxicity. At the end of the study, Tumor Growth Inhibition (TGI) is calculated.[11]

Inject Tumor Cells into Mice

Allow Tumors to Establish

Randomize Mice into Groups
(Vehicle & Treatment)

Administer Alisertib (p.o.)
Daily for 21 Days

Monitor Tumor Volume
& Animal Weight

During Treatment

Calculate Tumor Growth
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Caption: A typical experimental workflow for an in vivo xenograft study.

Signaling Pathways Modulated by Alisertib Sodium
Beyond its primary effect on AURKA and mitosis, Alisertib has been shown to modulate several

other critical signaling pathways involved in cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway: Alisertib can induce autophagy in pancreatic cancer cells, an

effect attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway.[18] This pathway

is a central regulator of cell growth, proliferation, and survival.

p53 Pathway: In multiple myeloma cells, Alisertib treatment leads to the upregulation of the

tumor suppressor p53 and its downstream targets, p21 and p27.[5][16] This activation

contributes to cell cycle arrest and apoptosis.

AMPK/p38 MAPK Pathway: Studies have shown that Alisertib can activate 5'-AMP-

dependent kinase (AMPK) while inhibiting p38 mitogen-activated protein kinase (p38 MAPK),

contributing to its cancer-killing effects.[18]

IL-17A/NF-κB and STAT3 Pathways: In the context of doxorubicin-induced hepatotoxicity,

Alisertib was found to suppress IL-17A, which in turn inhibited the activation of NF-κB and

STAT3, key regulators of inflammation and cell survival.[20]
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Caption: Downstream signaling pathways modulated by Alisertib.

Conclusion
Alisertib sodium is a well-characterized, potent, and selective inhibitor of Aurora A kinase with

significant preclinical activity across a range of hematologic and solid tumors. Its mechanism of

action is centered on the disruption of mitosis, leading to cell cycle arrest and apoptosis. The

compound exhibits favorable pharmacokinetic properties for oral administration. Further

research and clinical trials are ongoing to fully elucidate its therapeutic potential, both as a

monotherapy and in combination with other anticancer agents. This guide provides a

foundational understanding of Alisertib's chemical and biological properties to support

continued research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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